molecular formula C12H10ClN B3032361 2-(4-(Chloromethyl)phenyl)pyridine CAS No. 147936-70-7

2-(4-(Chloromethyl)phenyl)pyridine

Cat. No.: B3032361
CAS No.: 147936-70-7
M. Wt: 203.67 g/mol
InChI Key: ICISSZBYTVZMRU-UHFFFAOYSA-N
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Description

2-(4-(Chloromethyl)phenyl)pyridine is a useful research compound. Its molecular formula is C12H10ClN and its molecular weight is 203.67 g/mol. The purity is usually 95%.
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Scientific Research Applications

Catalysis and Organic Synthesis

The compound 2-(4-(Chloromethyl)phenyl)pyridine has been utilized in the synthesis of various chemical compounds. For instance, it is involved in the formation of pincer (Se,N,Se) ligands, which are significant in catalysis, particularly in the Heck reaction (Das, Rao, & Singh, 2009). Another application is in the synthesis of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines, indicating its role in developing new organic compounds (Palamarchuk, Matsukevich, Kulakov, Seilkhanov, & Fisyuk, 2019).

Photophysical Properties and Fluorescence

The compound has been studied for its photophysical properties. Research on pyrrolylphenylpyridine systems, which include derivatives of this compound, reveals insights into phototautomerization reactions and fluorescence spectroscopy. This could have implications in developing new materials with specific light-absorbing or emitting properties (Basarić, Thomas, Blažek Bregović, Cindro, & Bohne, 2015).

Medicinal Chemistry and Drug Design

In medicinal chemistry, derivatives of this compound are being explored for potential applications. For example, ruthenium(II)-p-cymene complexes of substituted pyridylimidazo[1,5-a]pyridine, which can be derived from this compound, have been studied for their DNA and protein binding properties and cytotoxicity against cancer cell lines (Khamrang, Kartikeyan, Velusamy, Rajendiran, Dhivya, Perumalsamy, Akbarsha, & Palaniandavar, 2016). This suggests potential applications in developing new anticancer drugs.

Material Science and Polymer Chemistry

The compound is also relevant in material science and polymer chemistry. For instance, the design and preparation of novel fluorescent polyimides containing ortho-linked units and pyridine moieties, derived from this compound, indicate its utility in creating new materials with specific properties like fluorescence and thermal stability (Huang, Wang, Li, Yan, Yeung, Chu, Xu, & Yi, 2012).

Environmental Chemistry

In environmental chemistry, pyridine-based derivatives of this compound have been used as chemosensors for the detection of heavy metals like mercury. This application is critical for environmental monitoring and pollution control (Pan, Zhu, Kong, Yang, Tao, Tian, Lu, & Yang, 2015).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

2-[4-(chloromethyl)phenyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN/c13-9-10-4-6-11(7-5-10)12-3-1-2-8-14-12/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICISSZBYTVZMRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=C(C=C2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10621265
Record name 2-[4-(Chloromethyl)phenyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147936-70-7
Record name 2-[4-(Chloromethyl)phenyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-(p-tolyl)pyridine (1.7 g) and N-chlorosuccinimide (1.5 g) in carbon tetrachloride (30 mL) was added α,α-azobisisobutyronitrile (0.033 g), and the mixture was heated under reflux for 5 hours. Insoluble materials were removed by filtration, and the filtrate was concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate=5/1-3/1) to give 4-(pyridin-2-yl)benzyl chloride (1.1 g).
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.033 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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